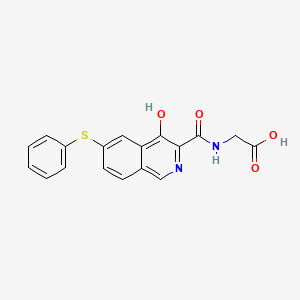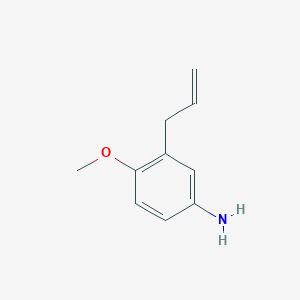
Carumonam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics. This resistance makes this compound particularly effective against Gram-negative bacteria . It was first introduced by Takeda in Japan and has since been recognized for its unique properties and applications in combating bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The process typically starts with the preparation of a thiazole derivative, which is then coupled with an azetidinone derivative. The key steps include:
- Formation of the thiazole ring.
- Coupling with an azetidinone derivative to form the beta-lactam ring.
- Introduction of the sulfonic acid group to enhance solubility and activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for the formation of the beta-lactam ring.
- Purification steps such as crystallization and chromatography to isolate the final product.
- Quality control measures to ensure the antibiotic meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Modified this compound derivatives with altered side chains.
Wissenschaftliche Forschungsanwendungen
Carumonam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell morphology and growth.
Medicine: Employed in the treatment of infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control laboratories
Wirkmechanismus
Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar beta-lactamase resistance but different spectrum of activity.
Ceftibuten: A cephalosporin antibiotic with a similar mechanism of action but a broader spectrum of activity
This compound stands out for its specific activity against Gram-negative bacteria and its stability against beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Eigenschaften
Molekularformel |
C12H14N6O10S2 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26) |
InChI-Schlüssel |
UIMOJFJSJSIGLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)












